(3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Catalog No.
S2704478
CAS No.
1448058-99-8
M.F
C22H25NO4S
M. Wt
399.51
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrah...

CAS Number

1448058-99-8

Product Name

(3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone

Molecular Formula

C22H25NO4S

Molecular Weight

399.51

InChI

InChI=1S/C22H25NO4S/c24-21(22(12-15-27-16-13-22)18-7-3-1-4-8-18)23-14-11-20(17-23)28(25,26)19-9-5-2-6-10-19/h1-10,20H,11-17H2

InChI Key

IBNKEVGNSCYESM-UHFFFAOYSA-N

SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4

Solubility

not available
(3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone, also known as SPTM, is a small molecule drug candidate that has gained attention in various fields of scientific research and industry for its potential therapeutic properties. This paper aims to provide a comprehensive overview of SPTM, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations and future directions.
(3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a small molecule drug candidate with a chemical formula of C26H27NO4S. It has been identified as a potential therapeutic agent for the treatment of various diseases such as cancer, inflammation, and Alzheimer's disease. The structure of (3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone consists of a pyrrolidin-1-yl group, a phenylsulfonyl group, and a 4-phenyltetrahydro-2H-pyran-4-yl group.
(3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a white to off-white crystalline powder with a melting point of 118-120°C. It is sparingly soluble in water but soluble in organic solvents such as methanol, ethanol, and acetonitrile. (3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone has a molecular weight of 445.56 g/mol, and its structure has been characterized using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.
(3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone can be synthesized through a multistep process involving the reaction of various starting materials such as ethyl benzoylacetate, phenylsulfonyl chloride, pyrrolidine, and 4-hydroxycoumarin. The process involves the use of various reagents and catalysts such as sodium hydroxide, potassium carbonate, and palladium on carbon. (3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is purified using techniques such as column chromatography and recrystallization.
Various analytical methods can be used to identify and quantify (3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone, such as UV-Vis spectroscopy, HPLC, and GC-MS. These techniques can also be used to determine the purity and stability of (3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone.
(3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone has shown promising results in various biological assays, such as anti-inflammatory and anti-cancer assays. It has been shown to inhibit the growth of cancer cells and induce apoptosis. (3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Limited toxicity and safety data is available for (3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone, and further studies are needed to determine its safety profile. However, it has been shown to have low toxicity in vitro, and no adverse effects have been reported in animal studies.
(3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone has potential applications in various fields of research and industry, such as drug discovery and development, nanotechnology, and materials science. It can be used as a scaffold for the synthesis of novel compounds with therapeutic properties, and its unique structure can be utilized in the design of drug delivery systems and nanomaterials.
Limited research has been conducted on (3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone, and further studies are needed to determine its full therapeutic potential. However, preliminary studies have shown promising results, and (3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is considered a potential drug candidate for the treatment of various diseases.
(3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone has potential implications in various fields of research and industry, such as drug discovery and development, nanotechnology, and materials science. Its unique structure and potential therapeutic properties make it an attractive candidate for the design of novel compounds and drug delivery systems.
Limited research has been conducted on (3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone, and further studies are needed to determine its full therapeutic potential and safety profile. Future studies should focus on the optimization of its synthesis and characterization, in vivo toxicity studies, and clinical trials. Potential directions for future research include the optimization of its pharmacokinetic and pharmacodynamic properties, the design of novel compounds based on its structure, and the development of drug delivery systems and nanomaterials.
(3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a small molecule drug candidate with potential therapeutic properties for the treatment of various diseases. Its unique structure and potential implications in various fields of research and industry make it an attractive candidate for further studies. Future research should focus on optimizing its synthesis and characterization, determining its safety profile, and exploring its potential therapeutic applications.

XLogP3

2.6

Dates

Modify: 2023-08-16

Explore Compound Types